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Compound of Interest
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Cat. No.: B073376 Get Quote

For researchers, scientists, and professionals in drug development, accurate characterization

of semiconductor materials is paramount. Indium Arsenide (InAs) is a key material in various

high-frequency electronics and quantum computing applications due to its exceptionally high

electron mobility. This guide provides a comprehensive comparison of InAs electron mobility

with other common semiconductors, supported by experimental data. It also details the

experimental protocols necessary to validate these findings in a laboratory setting.

InAs Electron Mobility: A Comparative Overview
Indium Arsenide, a III-V semiconductor, is distinguished by its remarkably high electron

mobility, which surpasses that of many other technologically significant semiconductors. This

high mobility translates to faster switching speeds in transistors and enhanced performance in

high-frequency devices. The following tables present a comparative view of the electron

mobility of InAs against other materials and illustrate the impact of temperature and doping

concentration on its performance.

Table 1: Electron Mobility of InAs and Alternative
Semiconductors at Room Temperature (300K)
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Semiconductor Material Chemical Formula
Typical Electron Mobility
(cm²/V·s)

Indium Arsenide InAs ~33,000 - 40,000[1][2][3]

Indium Antimonide InSb ~77,000[4]

Gallium Arsenide GaAs ~8,500 - 9,400[5][6]

Gallium Nitride GaN ~1,000 - 2,000[7]

Silicon Si ~1,400

Gallium Indium Arsenide Ga₀.₄₇In₀.₅₃As ~12,000 - 15,000[8]

Table 2: Influence of Temperature on InAs Electron
Mobility

Temperature (K) Electron Mobility (cm²/V·s) for n-type InAs

10 ~1,300[2][9]

77 >100,000[1]

300 ~40,000[2][3][9]

400 Decreases from 300K value[2]

Note: The mobility at low temperatures is highly dependent on material purity and doping

concentration.

Table 3: Effect of Donor Concentration on n-type InAs
Electron Mobility

Donor Concentration
(cm⁻³)

Electron Mobility at 77K
(cm²/V·s)

Electron Mobility at 300K
(cm²/V·s)

4 x 10¹⁵ ~120,000 ~35,000

1.7 x 10¹⁶ ~90,000 ~30,000

4 x 10¹⁶ ~70,000 ~28,000
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Data extrapolated from graphical representations in cited sources.[1]

Experimental Protocol: Measuring Electron Mobility
via the Hall Effect
The Hall effect measurement is the standard experimental technique for determining key

transport properties of a semiconductor, including carrier type, carrier concentration, and

mobility. The van der Pauw method is a widely used configuration for these measurements,

particularly for samples with arbitrary shapes.

I. Sample Preparation
Material Acquisition: Obtain a thin, uniform-thickness sample of the semiconductor material

(e.g., an InAs epitaxial layer on a semi-insulating substrate).

Sample Geometry: The van der Pauw method is robust for arbitrarily shaped samples, but

for optimal results, a square or cloverleaf geometry is often used. Ensure the sample is free

of any isolated holes.[10]

Ohmic Contacts: Establish four small ohmic contacts on the periphery of the sample.[10]

This is typically achieved through metal deposition (e.g., indium) and annealing. The

contacts should be as small as possible to minimize errors.[10]

II. Measurement Setup
The core of the setup includes:

A constant current source.

A high-impedance voltmeter.

An electromagnet capable of generating a uniform magnetic field perpendicular to the

sample plane.

A gaussmeter to measure the magnetic field strength.

A temperature-controlled sample holder (cryostat) for temperature-dependent

measurements.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.ioffe.ru/SVA/NSM/Semicond/InAs/electric.html
https://en.wikipedia.org/wiki/Van_der_Pauw_method
https://en.wikipedia.org/wiki/Van_der_Pauw_method
https://en.wikipedia.org/wiki/Van_der_Pauw_method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


III. Van der Pauw Resistivity Measurement (No Magnetic
Field)

Current Application and Voltage Measurement: A current (I₁₂) is passed through two adjacent

contacts (e.g., 1 and 2), and the voltage (V₃₄) is measured across the other two contacts (3

and 4).[10]

Cyclical Measurements: This process is repeated by cyclically permuting the current and

voltage contacts to obtain a set of resistance values (e.g., R₁₂,₃₄ = V₃₄ / I₁₂). A total of eight

resistance measurements are typically performed with current and voltage polarities

reversed to cancel out thermoelectric offsets.

IV. Hall Effect Measurement (With Magnetic Field)
Magnetic Field Application: A known and constant magnetic field (B) is applied perpendicular

to the sample.

Hall Voltage Measurement: A current is passed through two opposite contacts (e.g., 1 and 3),

and the Hall voltage (V_H) is measured across the other two contacts (2 and 4).[11]

Field Reversal: The measurement is repeated with the magnetic field direction reversed. The

Hall voltage will also reverse its polarity. This helps to eliminate misalignment and other

voltage offsets. The final Hall voltage is the average of the absolute values from the two

measurements.

V. Calculation of Electron Mobility
Sheet Resistance (R_s): The sheet resistance is calculated from the resistivity

measurements using the van der Pauw formula.

Hall Coefficient (R_H): The Hall coefficient is determined using the equation: R_H = (V_H * t)

/ (I * B), where 't' is the sample thickness.

Carrier Concentration (n): The sheet carrier concentration can be calculated from the Hall

coefficient: n = 1 / (e * |R_H|), where 'e' is the elementary charge.
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Hall Mobility (μ_H): Finally, the Hall mobility is calculated using the formula: μ_H = |R_H| / ρ,

where ρ is the bulk resistivity (ρ = R_s * t).

Experimental Workflow Diagram
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Caption: Workflow for determining electron mobility using the Hall effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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